![molecular formula C7H12ClNO2 B2814024 Methyl 5-methyl-1,2-dihydropyrrole-5-carboxylate;hydrochloride CAS No. 2490374-73-5](/img/structure/B2814024.png)
Methyl 5-methyl-1,2-dihydropyrrole-5-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 5-methyl-1,2-dihydropyrrole-5-carboxylate;hydrochloride, also known as MMPC, is a chemical compound that has been of great interest to scientists due to its potential applications in the field of pharmacology. It is a synthetic compound that has been found to exhibit various biochemical and physiological effects in laboratory experiments.
Scientific Research Applications
Novel Aziridine Esters Synthesis
Methyl 5-methyl-1,2-dihydropyrrole-5-carboxylate; hydrochloride demonstrates its applicability in the synthesis of novel aziridine esters through the addition of aromatic nitrogen heterocycles to a 2H-azirine-3-carboxylic ester. The process efficiently alkylates various five-membered aromatic heterocycles. Particularly, heterocycles with an α-carbonyl substituent, upon reaction with TFA, yield pyrroloimidazoles alongside 2,6-dichlorobenzaldehyde production (Alves et al., 2000).
Synthesis of α-Aminopyrrole Derivatives
The compound is also central to the synthesis of α-aminopyrrole derivatives. A method has been developed that transforms 4-methyleneisoxazol-3-ones into methyl 5-aminopyrrole-3-carboxylates via a process that includes cyanide Michael addition, methylation, and reductive isoxazole-pyrrole transformation. This transformation showcases the compound's reactivity and its potential in creating complex pyrrole-containing structures, which are of interest due to their biological activity (Galenko et al., 2019).
Lewis Acid-Promoted Cascade Reactions
Furthermore, methyl 5-methyl-1,2-dihydropyrrole-5-carboxylate; hydrochloride is involved in Lewis acid-promoted cascade reactions with primary amine, 2-butynedioate, and propargylic alcohol. This procedure efficiently constructs 1,2-dihydropyridine-5,6-dicarboxylates and, notably, 1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-diones when methylamine is used as the primary amine. Such synthetic approaches are valuable for the rapid assembly of heterocyclic compounds that have potential pharmaceutical applications (Yin et al., 2013).
Analgesic Agents Synthesis
The compound's derivatives, specifically methyl 5-hydroxy-3- or 4-methyl-5-trichloro[trifluoro]methyl-4,5-dihydro-1H-pyrazole-1-carboxylate, have been studied for their crystal structures and potential as novel analgesic agents. These studies involve X-ray diffractometry and computational investigation, highlighting the compound's importance in the development of new pain management solutions (Machado et al., 2009).
properties
IUPAC Name |
methyl 5-methyl-1,2-dihydropyrrole-5-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-7(6(9)10-2)4-3-5-8-7;/h3-4,8H,5H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUUGIQLWGRDKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CCN1)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-methyl-1,2-dihydropyrrole-5-carboxylate;hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.